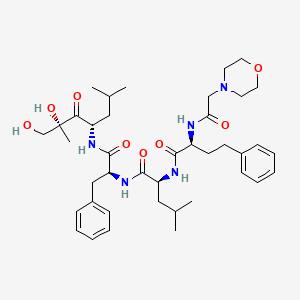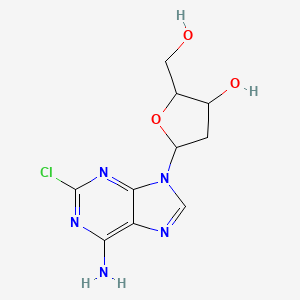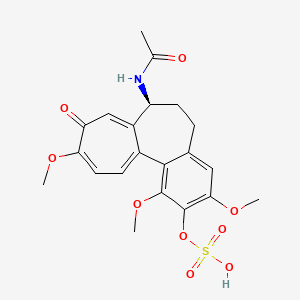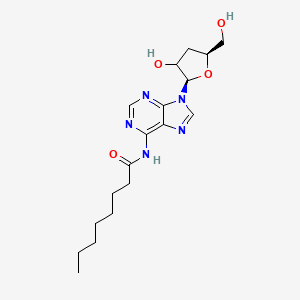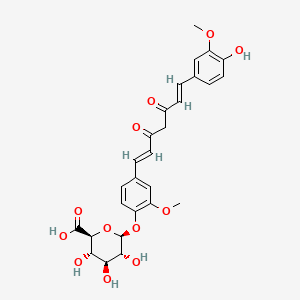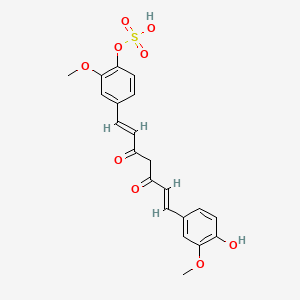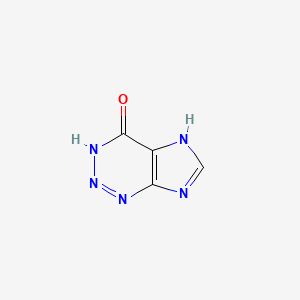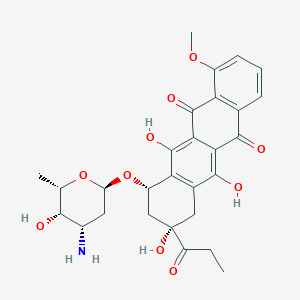
Gefitinib 3,4-Difluoro Impurity HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gefitinib 3,4-Difluoro Impurity Hydrochloride is a chemical compound used primarily as a reference standard in pharmaceutical research. It is a derivative of gefitinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The chemical name for this compound is N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine hydrochloride .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Gefitinib 3,4-Difluoro Impurity Hydrochloride involves multiple steps, starting with the preparation of the quinazoline core structure. The key steps include:
Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,4-difluorophenyl group: This step involves the substitution reaction where the difluorophenyl group is introduced to the quinazoline core.
Attachment of the morpholinopropoxy group: This is done through a nucleophilic substitution reaction, where the morpholinopropoxy group is attached to the quinazoline core.
Methoxylation: The methoxy group is introduced through a methylation reaction.
Industrial Production Methods: Industrial production of Gefitinib 3,4-Difluoro Impurity Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of industrial-grade reagents: To maintain consistency and cost-effectiveness.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity
Types of Reactions:
Oxidation: Gefitinib 3,4-Difluoro Impurity Hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide, potassium permanganate.
Reducing agents: Such as sodium borohydride, lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents.
Major Products:
Oxidized derivatives: Formed through oxidation reactions.
Reduced derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions
科学研究应用
Gefitinib 3,4-Difluoro Impurity Hydrochloride is used extensively in scientific research, including:
Pharmaceutical research: As a reference standard for the analysis of gefitinib and its impurities.
Analytical chemistry: For calibration and validation of analytical methods such as high-performance liquid chromatography (HPLC).
Biological studies: To study the metabolism and degradation pathways of gefitinib.
Medicinal chemistry: For the development of new derivatives and analogs with improved therapeutic properties
作用机制
Gefitinib 3,4-Difluoro Impurity Hydrochloride, being a derivative of gefitinib, shares a similar mechanism of action. It inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the adenosine triphosphate (ATP)-binding site of the enzyme. This inhibition prevents the phosphorylation of tyrosine residues on the EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival. This mechanism is particularly effective in cancer cells that overexpress EGFR .
相似化合物的比较
Gefitinib 3,4-Difluoro Impurity Hydrochloride can be compared with other similar compounds such as:
Gefitinib: The parent compound, used as a tyrosine kinase inhibitor in cancer treatment.
Erlotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness: Gefitinib 3,4-Difluoro Impurity Hydrochloride is unique due to the presence of the 3,4-difluorophenyl group, which distinguishes it from other impurities and analogs. This structural difference can influence its reactivity and interaction with biological targets .
属性
CAS 编号 |
184475-68-1 |
|---|---|
分子式 |
C22H25F2N4O3Cl |
分子量 |
466.92 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



